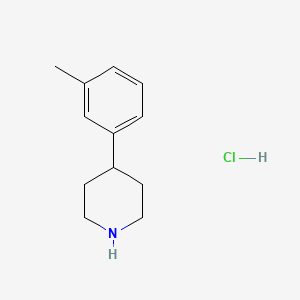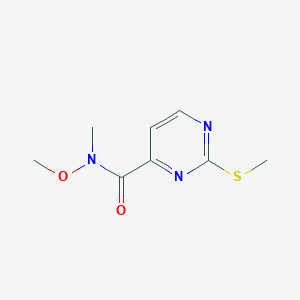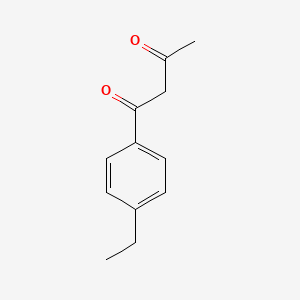
1-(4-Ethylphenyl)butane-1,3-dione
Descripción general
Descripción
1-(4-Ethylphenyl)butane-1,3-dione is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is also known as 1,3-Butanedione, 1-(4-ethylphenyl)- . This compound is an oil-soluble liquid molecule with a rod-like structure .
Molecular Structure Analysis
The molecular structure of 1-(4-Ethylphenyl)butane-1,3-dione consists of a butane-1,3-dione group attached to a 4-ethylphenyl group . The compound has a rod-like structure .Aplicaciones Científicas De Investigación
Tautomeric and Acid-Base Properties
Research into similar compounds to 1-(4-Ethylphenyl)butane-1,3-dione, such as various azoderivatives of benzoylacetone, has delved into their structural, tautomeric, and acid-base properties. Studies utilizing techniques like IR, NMR spectroscopies, and potentiometry have been pivotal in understanding these properties (Mahmudov et al., 2011).
Photocatalysis and Synthetic Applications
Compounds closely related to 1-(4-Ethylphenyl)butane-1,3-dione have been utilized in photocatalysis. For instance, studies on photoinduced oxidative annulation of related compounds, like 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, have led to the synthesis of polyheterocyclic compounds. Such processes are significant for their oxidant and transition-metal-free nature (Jin Zhang et al., 2017).
Analytical Chemistry
In analytical chemistry, derivatives of 1-(4-Ethylphenyl)butane-1,3-dione have been synthesized and employed for the photometric determination of metals, such as copper in nickel alloys. These studies have been crucial in developing new analytical methods and understanding the chemical characteristics of such compounds (K. Makhmudov et al., 2008).
Sensor Technology
Related compounds have also been used as ionophores in copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These studies contribute to sensor technology, specifically in developing sensors with improved selectivity and stability for metal ions (M. N. Kopylovich et al., 2011).
Luminescent Materials
Compounds similar to 1-(4-Ethylphenyl)butane-1,3-dione have been used in the synthesis of luminescent materials. For example, studies involving europium (III) complexes based on derivatives of β-diketone ligands have shown potential in developing red-emitting LED devices, which is significant for the field of optoelectronics (Sheng-Gui Liu et al., 2013).
Propiedades
IUPAC Name |
1-(4-ethylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)12(14)8-9(2)13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIWGSJPMJMLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604178 | |
| Record name | 1-(4-Ethylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)butane-1,3-dione | |
CAS RN |
58278-92-5 | |
| Record name | 1-(4-Ethylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



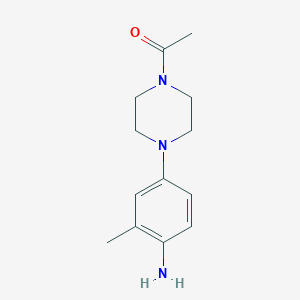
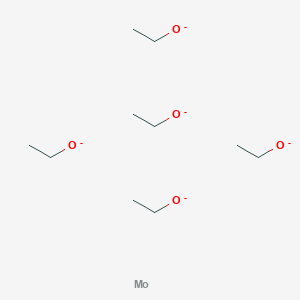
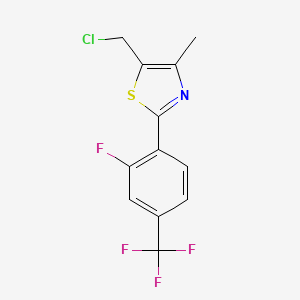
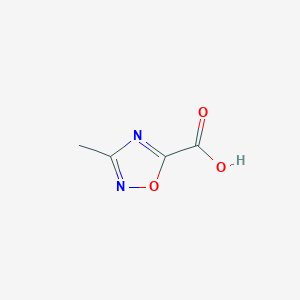
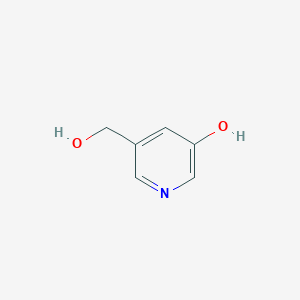
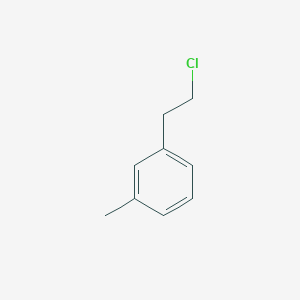
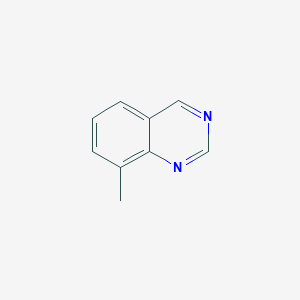
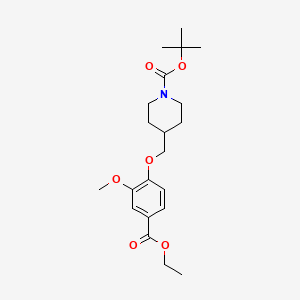
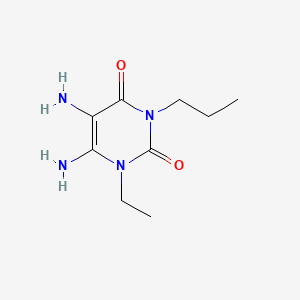
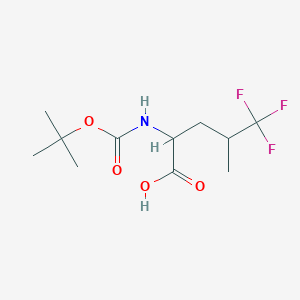
![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)

